molecular formula C9H9NO4 B1313678 2-(3-nitrophenyl)propanoic Acid CAS No. 21762-10-7

2-(3-nitrophenyl)propanoic Acid

Cat. No. B1313678
CAS RN: 21762-10-7
M. Wt: 195.17 g/mol
InChI Key: MSCZZRXBIBUPKG-UHFFFAOYSA-N
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Description

“2-(3-nitrophenyl)propanoic Acid” is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Scientific Research Applications

1. Chemical Synthesis and Mechanism Studies

2-(3-nitrophenyl)propanoic Acid and its derivatives have been a subject of interest in chemical synthesis. For example, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid was studied, focusing on the production of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid. This research provided insights into the mechanism of the elimination reaction (Chu Wen-yi, 2011).

2. Pharmaceutical Research

2-(3-nitrophenyl)propanoic Acid derivatives have been synthesized and evaluated for their potential pharmaceutical applications. For instance, novel (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogues were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing significant efficacy (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

3. Biochemistry and Enantioseparation

The compound and its variants have been used in biochemical studies, particularly in enantioseparation. Research focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, investigating the influence of substituents on enantiorecognition. This has implications for the production of optically pure compounds in pharmaceuticals (Shengqiang Tong et al., 2016).

4. Organic Chemistry and Materials Science

In the field of organic chemistry and materials science, the compound's derivatives have been studied for their potential in creating new materials and chemicals. For instance, organotin(IV) derivatives of 3-[N-(4-Nitrophenyl)-amido]propanoic Acid were synthesized and their antibacterial and antifungal properties were explored (K. Shahid et al., 2006).

5. Photochemical Studies

The compound's derivatives have been used in photochemical studies. For example, the crystal structure of a photochromism compound containing a 3-(3-nitrophenyl)propanoic acid derivative was characterized, providing insights into the photochemical properties of such compounds (Wuxin Zou et al., 2004).

6. Corrosion Inhibition Research

In corrosion inhibition research, derivatives of 2-(3-nitrophenyl)propanoic Acid have been studied for their effectiveness in preventing corrosion in metal alloys. A study on Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound closely related to 2-(3-nitrophenyl)propanoic Acid, demonstrated its capability as an effective corrosion inhibitor for copper alloy in chloride solution, highlighting its potential use in industrial applications (N. Nam et al., 2016).

7. Peptide Synthesis

The use of 2-(3-nitrophenyl)propanoic Acid derivatives in peptide synthesis has also been explored. Studies on ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate, a compound involving a 2-(3-nitrophenyl)propanoic Acid derivative, revealed insights into its conformation and implications for peptide synthesis, contributing to the understanding of peptide bond formation mechanisms (M. Crisma, C. Toniolo, 2002).

8. Anticancer Research

Compounds derived from 2-(3-nitrophenyl)propanoic Acid have been evaluated for their potential anticancer activity. A study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which includes a 2-(3-nitrophenyl)propanoic Acid derivative, showed promising antimitotic activity and low toxicity, indicating potential for development as anticancer agents (Kamila Buzun et al., 2021).

9. Environmental Science

In the field of environmental science, the radiation chemistry of compounds related to 2-(3-nitrophenyl)propanoic Acid has been studied, particularly in applications related to nuclear waste solutions. Research on 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a compound with structural similarities, provided insights into its stability and behavior under radiation, which is critical for its use in nuclear solvent extraction systems (Katy L. Swancutt et al., 2011).

10. Anti-inflammatory Research

Finally, new phenolic compounds derived from 2-(3-nitrophenyl)propanoic Acid were isolated from Eucommia ulmoides Oliv. leaves and tested for their anti-inflammatory activities. This research contributes to the understanding of natural products with potential therapeutic benefits (Xiaolei Ren et al., 2021).

properties

IUPAC Name

2-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCZZRXBIBUPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)propanoic Acid

Synthesis routes and methods I

Procedure details

16.5 ml of formic acid are added over 5 minutes to a round-bottomed flask, under inert atmosphere, containing 67.7 g of (RS)-2-(4-chloro-3-nitrophenyl) propionic acid, 87 ml of triethylamine and 6.1 g of 5% palladium-on-charcoal in 680 ml of acetonitrile. The reaction medium is heated at reflux for 18 hours and, after cooling to a temperature in the region of 20° C., is then filtered through Celite. The filtrate is evaporated to dryness under reduced pressure and taken up in 500 ml of water and 400 ml of ethyl acetate. The organic phase is separated out after settling has taken place and the aqueous phase is extracted with twice 200 ml of ethyl acetate. The combined organic phases are dried over magnesium sulphate and concentrated to dryness under reduced pressure at 40° C. 53 g of 2-(3-nitrophenyl)propionic acid are thus obtained in the form of a brown oil [IR spectrum (CH2 Cl2, cm-1) δOH acid: 3250-2450; γCH Aliph.: 2985-2940; γC=0: 1715; γaNO2 : 1535; γsNO2 : 1355; γPh m-subst.: 690; NMR spectrum (DMSO-d6, 200 MHz): 1.45 (d, J=7 Hz, 3H); 3.9 (q, J=7 Hz, 1H); 7.6 (t, J=7 Hz, 1H); 7.8 (d, J=7 Hz, 1H); 8.1 (d, J=7 Hz, 1H); 8.15 (s, 1H); 12.5 (broad s, acidic OH)].
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
67.7 g
Type
reactant
Reaction Step Two
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87 mL
Type
reactant
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680 mL
Type
solvent
Reaction Step Two
Quantity
6.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using 3-nitrophenylacetic acid t-butyl ester as a starting material and methyl iodide (1 eq.) as a reagent, the same procedures of Examples 1a and 1b gave 2-(3-nitrophenyl)propionic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Grondard, F Manfré, S Mutti - Synthetic communications, 1997 - Taylor & Francis
Convenient Syntheses of Racemic 2-(3-Nitrophenyl)propanoic Acid and 2-(3-Aminophenyl)propanoic Acid Page 1 SYNTHETIC COMMUNICATIONS, 27(3), 425-430 (1997) CONVENIENT …
Number of citations: 1 www.tandfonline.com
FS Pashkovskii, YS Dontsu, DB Rubinov… - Russian Journal of …, 2018 - Springer
Transformation of the nitromethyl group in 3-(2-aryl-3-nitropropyl)-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-ones by the Nef reaction gave the corresponding aldehydes. Jones …
Number of citations: 3 link.springer.com

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